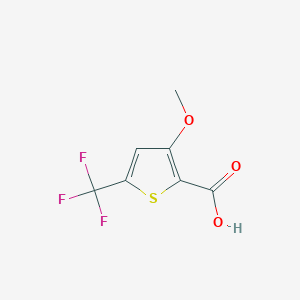

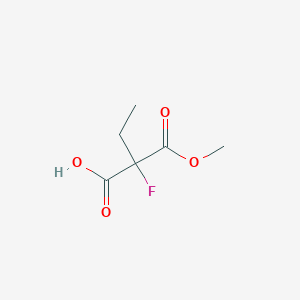

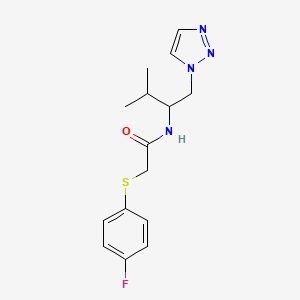

![molecular formula C22H22N4O2 B2423462 N-(3-氰基苯基)-5-乙基-11-氧代-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑啉-3-甲酰胺 CAS No. 1574626-63-3](/img/structure/B2423462.png)

N-(3-氰基苯基)-5-乙基-11-氧代-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(3-cyanophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates. Two molecules of α-iminoesters, which were obtained from the condensation of aniline and ethyl glyoxalate, were hypothesized to form the direct additive product .Molecular Structure Analysis

The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity . Among the synthesized compounds, the Br derivatives were found to be the most potent .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various reactions, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates. Two molecules of α-iminoesters, which were obtained from the condensation of aniline and ethyl glyoxalate, were hypothesized to form the direct additive product .科学研究应用

抗癌特性

喹唑啉衍生物已显示出作为潜在抗癌剂的希望。它们对癌细胞表现出细胞毒作用,并且可以干扰肿瘤生长。 研究人员已经研究了它们在抑制癌症进展中特定途径中的作用 。需要进一步的研究来探索其确切的机制和潜在的临床应用。

抗菌活性

喹唑啉和喹唑啉酮具有抗菌特性。这些化合物可能通过破坏必需的细胞过程来抑制细菌生长。 研究其对特定细菌菌株的疗效可能导致新的抗生素来对抗耐药细菌 。

抗炎作用

一些喹唑啉衍生物表现出抗炎活性。通过调节炎症途径,它们可能有助于控制炎症性疾病。 研究人员继续探索它们在治疗关节炎和炎症性肠病等疾病中的潜力 。

抗惊厥潜力

已经研究了喹唑啉的抗惊厥特性。这些化合物可能稳定神经元活性并减少癫痫发作的频率。 了解它们与离子通道和受体的相互作用对于开发有效的抗癫痫药物至关重要 。

抗真菌活性

某些喹唑啉衍生物表现出抗真菌作用。它们可能抑制真菌生长,并提供现有抗真菌药物的替代方案。 该领域的研究所旨在确定可用于临床的有效化合物 。

抗帕金森病研究

喹唑啉已被探索为管理帕金森病的潜在药物。 它们调节神经递质系统和保护多巴胺能神经元的能力使它们成为药物开发的一个有趣途径 。

构效关系 (SAR) 研究

了解喹唑啉衍生物的 SAR 对于优化其药理特性至关重要。 药物化学家研究特定修饰如何影响生物活性,从而指导新型药物分子的设计 。

其他活动

喹唑啉还与镇静催眠作用、抗精神病作用和抗疟疾作用有关。 它们的多种活性突出了它们在药物化学中的重要性 。

总之,N-(3-氰基苯基)-5-乙基-11-氧代-喹唑啉衍生物在各个领域都具有希望,而正在进行的研究旨在释放它们的全部潜力。随着我们对它们的了解不断加深,这些化合物可能会为创新疗法做出贡献并改善人类健康。

Mishra, S. (2019). 喹唑啉酮和喹唑啉衍生物:合成和生物应用。IntechOpen。DOI: 10.5772/intechopen.89203

作用机制

- This compound’s primary target is likely a specific protein or enzyme involved in cellular processes. Unfortunately, I couldn’t find specific information on the exact target for this compound. However, given its structural similarity to larotrectinib (an FDA-approved broad-spectrum anticancer drug), it may interact with protein kinases or other signaling molecules relevant to cancer treatment .

Target of Action

未来方向

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing research in this area, and the compound “N-(3-cyanophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” could potentially be part of future investigations.

属性

IUPAC Name |

N-(3-cyanophenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-2-25-19-13-16(21(27)24-17-7-5-6-15(12-17)14-23)9-10-18(19)22(28)26-11-4-3-8-20(25)26/h5-7,9-10,12-13,20H,2-4,8,11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUGORKCQLPXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

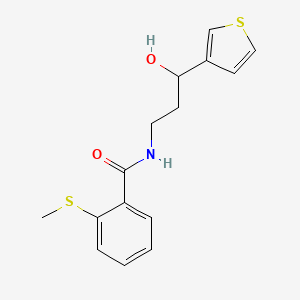

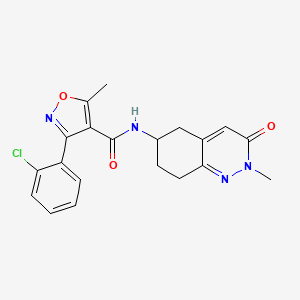

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2423379.png)

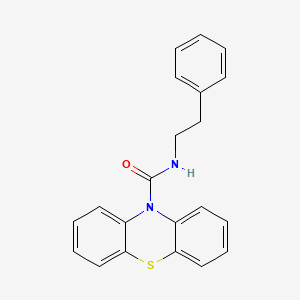

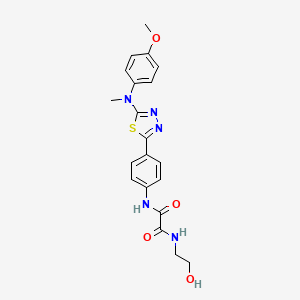

![N-(3-chlorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2423384.png)

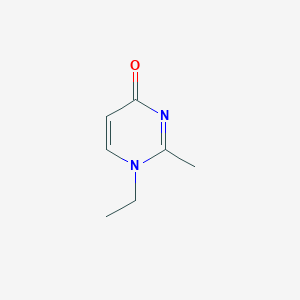

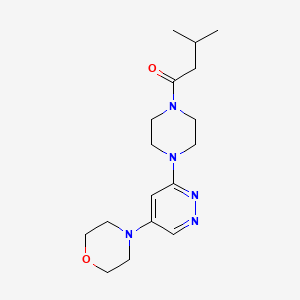

![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2423385.png)

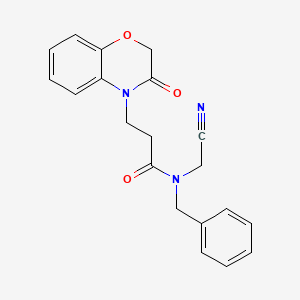

![methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate](/img/structure/B2423397.png)